REACTION_CXSMILES
|
[OH-].[Na+].[O:3]=[C:4]1[C:9]([C:10]([O:12]CC)=[O:11])=[CH:8][NH:7][N:6]2[CH:15]=[CH:16][CH:17]=[C:5]12>C(O)C>[O:3]=[C:4]1[C:9]([C:10]([OH:12])=[O:11])=[CH:8][NH:7][N:6]2[CH:15]=[CH:16][CH:17]=[C:5]12 |f:0.1|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=C1C=2N(NC=C1C(=O)OCC)C=CC2
|
Name
|
|
Quantity
|
165 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
stirred overnight at 100° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The resulting reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
was cooled to room temperature
|
Type
|
DISTILLATION
|
Details
|
distilled under reduced pressure
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
ADDITION
|
Details
|
Then, concentrated hydrochloric acid was added until pH
|
Type
|
FILTRATION
|
Details
|
Thereafter, the solid was filtered
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried in vacuum
|
Type
|
CUSTOM
|
Details
|
The target compound obtained
|
Type
|
CUSTOM
|
Details
|
was subjected to the next step without further purification
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
O=C1C=2N(NC=C1C(=O)O)C=CC2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |